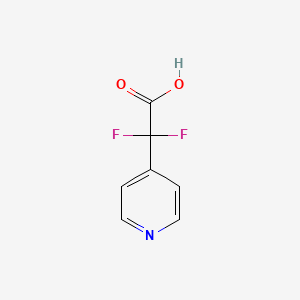

2,2-Difluoro-2-(pyridin-4-yl)acetic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2,2-difluoro-2-pyridin-4-ylacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F2NO2/c8-7(9,6(11)12)5-1-3-10-4-2-5/h1-4H,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXTFZNJZPAMSTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C(C(=O)O)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1263178-28-4 | |

| Record name | 2,2-difluoro-2-(pyridin-4-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Transformations and Reactivity of 2,2 Difluoro 2 Pyridin 4 Yl Acetic Acid

Reactivity of the α,α-Difluoroacetic Acid Moiety

The α,α-difluoroacetic acid portion of the molecule is a key site for a range of chemical modifications. The strong electron-withdrawing nature of the two fluorine atoms significantly impacts the acidity of the carboxylic proton and the reactivity of the adjacent carbon atom.

Derivatization of the Carboxylic Acid Group (e.g., Esterification, Amidation)

The carboxylic acid group of 2,2-Difluoro-2-(pyridin-4-yl)acetic acid can undergo standard derivatization reactions to form esters and amides. These transformations are fundamental in modifying the compound's physical and chemical properties.

Esterification: The formation of esters from this compound can be achieved through various methods, with the Fischer-Speier esterification being a common approach. This acid-catalyzed reaction with an alcohol, typically in excess, leads to the corresponding ester. For instance, the reaction with ethanol (B145695) in the presence of a strong acid catalyst like sulfuric acid would yield ethyl 2,2-difluoro-2-(pyridin-4-yl)acetate. The general conditions for such a reaction are presented in the table below.

| Reaction Type | Reagents | Catalyst | Product Example |

| Esterification | Alcohol (e.g., Ethanol) | Strong Acid (e.g., H₂SO₄) | Ethyl 2,2-difluoro-2-(pyridin-4-yl)acetate |

Amidation: The synthesis of amides from this compound involves the coupling of the carboxylic acid with a primary or secondary amine. This reaction often requires the activation of the carboxylic acid to facilitate the nucleophilic attack by the amine. Common activating agents include thionyl chloride to form the acyl chloride, or carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC). The reaction of the activated carboxylic acid with an amine, for example, aniline, would produce N-phenyl-2,2-difluoro-2-(pyridin-4-yl)acetamide.

| Reaction Type | Reagents | Activating Agent | Product Example |

| Amidation | Amine (e.g., Aniline) | Thionyl chloride or DCC | N-phenyl-2,2-difluoro-2-(pyridin-4-yl)acetamide |

Decarboxylative Transformations of the Difluoroacetate (B1230586) Unit

The difluoroacetate unit can undergo decarboxylation, a reaction that involves the loss of carbon dioxide, to generate reactive intermediates that can be trapped by various reagents. This transformation is a powerful tool for the formation of new carbon-carbon and carbon-heteroatom bonds.

Decarboxylative Fluorination: A notable transformation is the decarboxylative fluorination of related pyridylacetates. sci-hub.runih.govresearchgate.net This reaction, when applied to this compound, could potentially lead to the formation of a difluoromethylpyridine derivative. The process would involve the generation of a carbanion intermediate upon decarboxylation, which is then trapped by an electrophilic fluorine source like Selectfluor®. This catalyst-free method has been shown to be effective for the synthesis of 2-(difluoroalkyl)pyridines. sci-hub.runih.gov

Decarboxylative Cross-Coupling: The aryl radical generated from the decarboxylation of this compound can also participate in cross-coupling reactions. nih.govrsc.org For instance, a copper-catalyzed decarboxylative borylation could yield a pyridyl-difluoromethyl boronic ester, a versatile intermediate for subsequent Suzuki-Miyaura cross-coupling reactions. princeton.edu This approach allows for the formation of a C(sp²)-C(sp²) bond through a double-decarboxylative sequence. princeton.edu

| Transformation | Key Reagents/Conditions | Potential Product |

| Decarboxylative Fluorination | Electrophilic fluorine source (e.g., Selectfluor®) | 4-(Trifluoromethyl)pyridine |

| Decarboxylative Borylation | Copper catalyst, Boron source | 4-(Difluoromethyl)pyridine (B1298655) boronic ester |

Nucleophilic Attack and Electrophilic Interactions at the Geminal Difluoro Carbon Center

The carbon atom bearing the two fluorine atoms is electron-deficient due to the high electronegativity of fluorine. This makes it susceptible to nucleophilic attack, although the strength of the C-F bond can make substitution challenging. The reactivity of this center is analogous to that observed in gem-difluoroalkenes, which are known to undergo nucleophilic addition. nih.govnih.gov In the context of this compound, after conversion to a suitable derivative (e.g., an ester or ketone), the geminal difluoro carbon could potentially react with strong nucleophiles.

Conversely, the electron-withdrawing nature of the difluoroacetyl group can influence electrophilic interactions at other parts of the molecule, particularly the pyridine (B92270) ring.

Reactivity of the Pyridine Ring System

The pyridine ring in this compound is an aromatic heterocycle with a nitrogen atom that influences its reactivity towards both electrophiles and nucleophiles.

Electrophilic and Nucleophilic Aromatic Substitution Patterns

The difluoroacetic acid substituent at the 4-position of the pyridine ring is strongly electron-withdrawing. This deactivates the ring towards electrophilic aromatic substitution, making such reactions challenging. nih.govnih.govrsc.org Any electrophilic attack would be directed to the meta-positions (positions 3 and 5) relative to the substituent.

Conversely, the electron-withdrawing nature of the substituent activates the pyridine ring for nucleophilic aromatic substitution. Nucleophilic attack is favored at the ortho- and para-positions (positions 2, 6, and 4) relative to the nitrogen atom. Given that the 4-position is already substituted, nucleophilic attack would preferentially occur at the 2 and 6 positions.

| Substitution Type | Reactivity | Directing Effect of Substituent |

| Electrophilic Aromatic Substitution | Deactivated | Meta-directing (positions 3 and 5) |

| Nucleophilic Aromatic Substitution | Activated | Ortho-directing (positions 2 and 6) |

Complexation and Coordination Chemistry involving the Pyridyl Nitrogen

The nitrogen atom of the pyridine ring possesses a lone pair of electrons, making it a good ligand for coordination with metal ions. jscimedcentral.commdpi.comwikipedia.org this compound can act as a bidentate ligand, coordinating to a metal center through both the pyridyl nitrogen and one of the oxygen atoms of the carboxylate group. The formation of such metal complexes can have applications in catalysis and materials science. The specific coordination mode would depend on the metal ion, the reaction conditions, and the presence of other ligands.

| Potential Ligand | Coordination Sites | Potential Coordination Mode |

| 2,2-Difluoro-2-(pyridin-4-yl)acetate | Pyridyl Nitrogen, Carboxylate Oxygen | Bidentate |

Oxidative and Reductive Transformations of the Pyridine Nucleus

Oxidative Transformations

The tertiary nitrogen atom in the pyridine ring of this compound is a primary site for oxidation, typically leading to the formation of the corresponding Pyridine N-oxide. scripps.eduarkat-usa.org This transformation is significant as it modifies the electronic character of the ring, making it more reactive towards both electrophilic and nucleophilic substitution. scripps.edu The N-O moiety in the resulting N-oxide can act as an electron-donating group and can be involved in a wide range of synthetic applications. arkat-usa.org

A variety of oxidizing agents are effective for the N-oxidation of pyridines. These reactions are generally robust and can be achieved under mild conditions. organic-chemistry.org For instance, hydrogen peroxide in acetic acid is a classic and effective reagent for this purpose. umich.edu Other common reagents include peroxy acids like m-chloroperoxybenzoic acid (m-CPBA), as well as systems like sodium perborate (B1237305) in acetic acid or sodium percarbonate with a rhenium-based catalyst. organic-chemistry.org The choice of reagent can be tailored based on the presence of other functional groups in the molecule.

Table 1: Common Reagents for the Oxidation of Pyridines to Pyridine N-Oxides

| Oxidizing Agent/System | Typical Conditions | Reference |

| Hydrogen Peroxide / Acetic Acid | Reflux | umich.edu |

| m-Chloroperoxybenzoic acid (m-CPBA) | Room temperature | arkat-usa.org |

| Sodium Perborate / Acetic Acid | Not specified | organic-chemistry.org |

| Sodium Percarbonate / Rhenium catalyst | Mild conditions | organic-chemistry.org |

| Urea-Hydrogen Peroxide (UHP) | Solid state | organic-chemistry.org |

Reductive Transformations

The pyridine nucleus can be fully reduced to a piperidine (B6355638) ring through catalytic hydrogenation. asianpubs.org This transformation from an aromatic heterocycle to a saturated one is a fundamental strategy in the synthesis of pharmaceutical intermediates and natural products. asianpubs.org The reduction typically requires a catalyst, such as platinum(IV) oxide (PtO₂), rhodium on carbon (Rh/C), or palladium catalysts, under a hydrogen atmosphere. asianpubs.org

The reaction is often performed in an acidic solvent like glacial acetic acid, which protonates the pyridine nitrogen, facilitating the hydrogenation process. asianpubs.org The choice of catalyst and reaction conditions (pressure, temperature) can be critical for achieving high yields and selectivity, especially in the presence of other reducible functional groups. asianpubs.org Alternative methods, such as using zinc dust in acetic acid, have been effective for the reduction of related pyridone systems. organic-chemistry.org

Table 2: Common Reagents for the Reduction of the Pyridine Ring

| Reducing Agent/System | Product Type | Typical Conditions | Reference |

| H₂ / Platinum(IV) oxide (PtO₂) | Piperidine | 50-70 bar H₂, Glacial Acetic Acid, Room Temp. | asianpubs.org |

| H₂ / Rhodium on Carbon (Rh/C) | Piperidine | Lower atmospheric pressures | asianpubs.org |

| Zinc / Acetic Acid | Piperidone (from Dihydropyridone) | Room temperature or reflux | organic-chemistry.org |

Synthetic Utility as a Precursor to Advanced Fluorinated Molecules

This compound serves as a valuable precursor for the synthesis of more complex molecules, particularly advanced fluorinated structures that are of interest in medicinal chemistry. Its synthetic utility stems from the combined reactivity of the pyridyl group, the difunctionalized α-carbon, and the carboxylic acid.

A key transformation of pyridylacetic acids is decarboxylation, which can be thermally or chemically induced. nih.govwhiterose.ac.uk In the case of this compound, decarboxylation would yield 4-(difluoromethyl)pyridine. This synthon is a highly valuable building block; for instance, the related 4-(difluoromethyl)pyridin-2-amine (B599231) is a key intermediate in the synthesis of potent lipid kinase inhibitors. acs.org The difluoromethyl group is often used as a bioisostere for hydroxyl or thiol groups in drug design.

The molecule can also participate in decarboxylative C-C bond-forming reactions. For example, pyridylacetic acids can act as nucleophile precursors in Michael-type additions to generate complex scaffolds like chromanones under Brønsted base catalysis. nih.gov This approach leverages the carboxylic acid group as a temporary activating group that is removed in the course of the reaction.

Furthermore, following N-oxidation of the pyridine ring as described previously, the resulting N-oxide can undergo a variety of transformations. Palladium-catalyzed direct arylation reactions of pyridine N-oxides, for example, allow for the selective introduction of aryl groups at the 2-position. researchgate.net The N-oxide can then be readily removed via deoxygenation, providing a route to substituted difluoromethyl-containing pyridine derivatives that would be difficult to access otherwise. The combination of the stable difluoro group with the versatile reactivity of the pyridine ring makes this compound a strategic starting material for creating novel fluorinated compounds.

Applications of 2,2 Difluoro 2 Pyridin 4 Yl Acetic Acid in Advanced Organic Synthesis

Role as a Privileged Building Block for Complex Fluorinated Heterocyclic Systems

The synthesis of fluorinated heterocycles is a major focus in drug discovery, as these scaffolds are present in a significant number of FDA-approved drugs. rsc.orgrsc.org 2,2-Difluoro-2-(pyridin-4-yl)acetic acid and its derivatives serve as valuable precursors for introducing the pyridinyl-difluoromethyl moiety into a variety of heterocyclic frameworks. The general strategy involves leveraging the carboxylic acid function for transformations, followed by cyclization reactions.

While direct examples involving this compound are not extensively documented, the reactivity of analogous α,α-difluoroarylacetic acids provides a clear blueprint for its utility. These building blocks are often employed in condensation and cycloaddition reactions to construct rings. nih.govnih.gov For instance, derivatives of the acid can react with dinucleophiles to form five- or six-membered rings. The difluoromethyl group, being a strong electron-withdrawing group, can influence the regioselectivity of these cyclizations. nih.gov

One common approach is the conversion of the difluoroacetic acid into a more reactive intermediate, such as an ester or amide, which can then undergo cyclization. For example, fluorinated pyrazoles can be synthesized from fluorinated precursors derived from difluoroacetic acid followed by cyclization with hydrazines. nih.gov This established methodology suggests that this compound is a prime candidate for creating novel pyridinyl-substituted fluorinated pyrazoles, pyridines, and other N-heterocycles of medicinal interest. nih.gov

Table 1: Representative Strategies for Heterocycle Synthesis Using Aryl-difluoroacetic Acid Analogs

| Precursor | Reaction Partner(s) | Resulting Heterocycle | Synthetic Strategy |

|---|---|---|---|

| Aryl-difluoroacetoacetate | Hydrazine | Pyrazole | Condensation/Cyclization |

| Aryl-difluoro-β-ketoester | Hydroxylamine | Isoxazole | Condensation/Cyclization |

| Aryl-difluoro-1,3-diketone | Ammonium Acetate | Pyridine (B92270) | Ring-forming Condensation |

| Aryl-difluoroacetic acid derivative | Dinucleophile (e.g., diamine) | Diazepine/Diketopiperazine | Amidation/Cyclization |

Construction of Novel Fluorinated Chemical Scaffolds for Materials Science and Chemical Biology

The unique properties of the aryl-difluoromethyl group make it an attractive component for designing new materials and biological tools. The introduction of this moiety can significantly alter the electronic and physical properties of organic scaffolds.

In materials science, the strong electronegativity and polarity of the C-F bonds in the difluoromethyl group can influence the solid-state packing, photophysical properties, and electronic characteristics of organic molecules. mdpi.com This makes derivatives of this compound promising building blocks for liquid crystals, polymers, and organic electronics. The pyridinyl group itself can be used for coordination with metals or to impart specific solubility and charge-transport properties. For example, fluorinated pyridines and their derivatives are used to create polymers with tailored properties for advanced applications. mdpi.com

In chemical biology, fluorinated groups are increasingly used in the design of chemical probes to study biological systems. claremont.edu The aryl-difluoromethyl motif can serve as a metabolically stable and lipophilic replacement for other functional groups in bioactive molecules. acs.org Furthermore, derivatives such as sulfonyl fluorides, which can be synthesized from related precursors, have emerged as powerful tools for chemical proteomics, allowing for the selective labeling of functional amino acid residues in proteins. nih.govresearchgate.net The pyridinyl moiety in this compound can act as a recognition element for specific biological targets, making its derivatives suitable for creating highly selective probes or inhibitors. nih.gov

Utilization in Multi-Component Reactions and Tandem Cyclization Processes

Multi-component reactions (MCRs) and tandem (or cascade) cyclizations are powerful strategies in organic synthesis that allow for the construction of complex molecules from simple starting materials in a single step, enhancing efficiency and atom economy. rsc.org Aryl-difluoroacetic acids have proven to be excellent substrates for such processes, particularly those involving decarboxylation to generate a key radical or nucleophilic intermediate.

A common transformation is the oxidative decarboxylation of the aryl-difluoroacetic acid to generate an aryldifluoromethyl radical (ArCF₂•). This radical can then be trapped by various partners in subsequent bond-forming events. For example, a facile Fe(III)-catalyzed oxidative decarboxylative radical coupling reaction of α,α-difluoroarylacetic acids with coumarins has been developed to create C-3 difluoroarylmethylated coumarins. researchgate.net Similarly, silver-catalyzed decarboxylative reactions have been used to couple α,α-difluoroarylacetic acids with acrylamides to synthesize difluorinated oxindoles or with alkynes to form difluoromethylated alkynes. acs.org

These precedents strongly suggest that this compound can be effectively used in similar transformations. The pyridinyl-difluoromethyl radical generated upon decarboxylation could participate in additions to alkenes, alkynes, or arenes, initiating a cascade cyclization to build complex heterocyclic systems. A notable example from related chemistry is the transition-metal-free decarboxylative cyclization of N-arylacrylamides with 2,2-difluoro-2-(phenylthio)acetic acid to construct thiodifluorooxindole derivatives. acs.orgnih.gov

Table 2: Examples of Decarboxylative Reactions with Aryl-difluoroacetic Acids

| Aryl-difluoroacetic Acid | Coupling Partner | Catalyst/Oxidant | Product Type |

|---|---|---|---|

| Phenyl-difluoroacetic acid | Coumarin | Fe(NO₃)₃ / K₂S₂O₈ | 3-(Difluoro(phenyl)methyl)coumarin |

| Tolyl-difluoroacetic acid | N-phenylacrylamide | AgNO₃ / K₂S₂O₈ | 3-(Difluoro(p-tolyl)methyl)indolin-2-one |

| Aryl-difluoroacetic acid | Ethynylbenziodoxolone | AgNO₃ / K₂S₂O₈ | Aryl-difluoromethyl alkyne |

| Aryl-difluoroacetic acid | Diaryl disulfide | (NH₄)₂S₂O₈ | Aryldifluoromethyl thioether |

Development of New Fluorinated Reagents and Catalysts from this compound Derivatives

Beyond its role as a structural building block, this compound can be a precursor to novel reagents and catalysts. The combination of the pyridinyl ring and the difluoroacetic acid moiety allows for chemical modifications that can generate new functionalities.

For instance, the carboxylic acid can be converted into other functional groups to create specialized reagents. One promising avenue is the development of new difluoromethylation reagents. While difluoroacetic acid itself can be used for direct C-H difluoromethylation of heteroaromatics under radical conditions, its derivatives could offer alternative reactivity profiles. nih.govwikipedia.org

Another approach involves leveraging the difluoromethyl group as a masked nucleophile. Recent studies have shown that difluoromethyl arenes (ArCF₂H), which can be accessed from the corresponding acids via decarboxylation, can be deprotonated in the presence of a Lewis acid to form a stable ArCF₂⁻ synthon. acs.org This nucleophile can then react with a wide range of electrophiles. Applying this strategy to a derivative of this compound would provide a novel nucleophilic reagent for introducing the pyridinyl-difluoromethyl group.

Furthermore, the pyridine nitrogen atom can act as a ligand for metal catalysts. By attaching a catalytically active metal center to a molecule derived from this compound, it may be possible to create catalysts where the fluorinated group influences the catalyst's stability, solubility, or electronic properties, potentially leading to new reactivity or selectivity in catalytic transformations.

Structural Elucidation and Advanced Spectroscopic Characterization of 2,2 Difluoro 2 Pyridin 4 Yl Acetic Acid

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy provides unparalleled insight into the atomic-level structure of a molecule. Through the analysis of various NMR experiments, a complete picture of the proton and carbon environments, as well as the crucial fluorine atoms, can be assembled.

The ¹H NMR spectrum of 2,2-Difluoro-2-(pyridin-4-yl)acetic acid is expected to reveal the distinct proton environments of the pyridine (B92270) ring. The pyridine moiety presents a characteristic AA'BB' or a simple doublet of doublets system for the aromatic protons. The two protons ortho to the nitrogen atom (H-2 and H-6) are chemically equivalent, as are the two protons meta to the nitrogen (H-3 and H-5).

The protons at the C-2 and C-6 positions would appear as a downfield doublet, typically in the range of δ 8.5-8.8 ppm, due to the deshielding effect of the electronegative nitrogen atom. The protons at the C-3 and C-5 positions would appear as another doublet, slightly more upfield, generally between δ 7.4-7.8 ppm. The coupling between these adjacent aromatic protons would result in a characteristic splitting pattern. The acidic proton of the carboxylic acid group would likely appear as a broad singlet at a very downfield chemical shift, typically δ > 10 ppm, and its position can be highly dependent on the solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) |

| H-2, H-6 | 8.5 - 8.8 | Doublet | ~5-6 Hz |

| H-3, H-5 | 7.4 - 7.8 | Doublet | ~5-6 Hz |

| -COOH | > 10 | Broad Singlet | N/A |

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, seven distinct carbon signals are anticipated. The carbon atom of the carboxylic acid group (C=O) is expected to be the most downfield signal, typically in the range of δ 165-175 ppm. The quaternary carbon atom bonded to the two fluorine atoms (C-α) will exhibit a characteristic triplet due to coupling with the two fluorine atoms, with a predicted chemical shift around δ 115-125 ppm.

The pyridine ring carbons will show four distinct signals. The C-4 carbon, directly attached to the difluoroacetic acid moiety, would be found around δ 148-152 ppm. The C-2 and C-6 carbons, adjacent to the nitrogen, are expected to resonate at a similar downfield region of δ 150-155 ppm. The C-3 and C-5 carbons would appear more upfield, typically in the range of δ 120-125 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) | Multiplicity (due to ¹⁹F coupling) |

| C=O | 165 - 175 | Singlet or Triplet (small J) |

| C-α | 115 - 125 | Triplet |

| C-4 | 148 - 152 | Singlet or Triplet (small J) |

| C-2, C-6 | 150 - 155 | Singlet |

| C-3, C-5 | 120 - 125 | Singlet |

¹⁹F NMR is a crucial technique for characterizing fluorinated organic compounds. In the case of this compound, the two fluorine atoms are chemically equivalent, and thus a single signal is expected in the ¹⁹F NMR spectrum. This signal would likely appear as a singlet, or if coupled to nearby protons, as a multiplet. The chemical shift for difluoroalkyl groups is typically in the range of -90 to -130 ppm, relative to a CFCl₃ standard. The absence of other fluorine-containing groups simplifies the spectrum, making the identification of the difluoro moiety straightforward.

To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show correlations between the coupled protons on the pyridine ring, confirming the connectivity between the H-2/H-6 and H-3/H-5 protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the signals for the C-2/H-2, C-6/H-6, C-3/H-3, and C-5/H-5 pairs.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis (e.g., HRMS)

Mass spectrometry is used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. For this compound (C₇H₅F₂NO₂), the exact mass is 173.0288 Da.

High-Resolution Mass Spectrometry (HRMS) would be employed to confirm the elemental composition. The measured mass should be within a very narrow tolerance (typically < 5 ppm) of the calculated exact mass. In electrospray ionization (ESI) mode, the compound would likely be observed as the protonated molecule [M+H]⁺ with an m/z of 174.0361, or as the deprotonated molecule [M-H]⁻ with an m/z of 172.0216.

Fragmentation analysis in tandem MS (MS/MS) would provide further structural confirmation. Key expected fragmentation pathways for the [M+H]⁺ ion would include the loss of water (H₂O), carbon dioxide (CO₂), and the carboxylic acid group. The pyridine ring itself is relatively stable and would likely remain intact as a major fragment.

Table 3: Predicted HRMS Data for this compound

| Adduct | Calculated m/z |

| [M+H]⁺ | 174.03612 |

| [M+Na]⁺ | 196.01806 |

| [M-H]⁻ | 172.02156 |

Data sourced from predicted values.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, such as Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule.

The IR spectrum of this compound would be dominated by a very broad absorption band in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid dimer. A sharp and intense absorption peak corresponding to the carbonyl (C=O) stretch of the carboxylic acid would be expected around 1700-1730 cm⁻¹.

The C-F stretching vibrations typically give rise to strong absorptions in the fingerprint region, between 1000 and 1300 cm⁻¹. The aromatic C=C and C=N stretching vibrations of the pyridine ring would appear in the 1400-1600 cm⁻¹ region.

Raman spectroscopy would provide complementary information. The aromatic ring vibrations are often strong in the Raman spectrum. The symmetric stretching of the C-F bonds would also be Raman active.

Table 4: Predicted Key IR and Raman Vibrational Frequencies

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | Stretching | 2500 - 3300 | Broad, Strong (IR) |

| C=O (Carboxylic Acid) | Stretching | 1700 - 1730 | Strong (IR) |

| C=C, C=N (Pyridine) | Stretching | 1400 - 1600 | Medium-Strong (IR, Raman) |

| C-F | Stretching | 1000 - 1300 | Strong (IR) |

X-ray Crystallography for Solid-State Molecular Architecture and Conformational Insights

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for this compound is not publicly available, analysis of closely related structures, such as other pyridine carboxylic acids and aryl-difluoroacetamides, allows for a detailed and scientifically grounded prediction of its solid-state molecular architecture and conformational properties.

Analysis of Bond Lengths, Bond Angles, and Torsional Angles

The molecular geometry of this compound is defined by the bond lengths, bond angles, and torsional angles around its constituent atoms. The central carbon atom, bonded to two fluorine atoms, a pyridin-4-yl ring, and a carboxylic acid group, is expected to exhibit a tetrahedral geometry.

Bond Lengths: The carbon-fluorine (C-F) bonds are anticipated to be a key feature, and their lengths will influence the electronic properties of the molecule. The carbon-carbon single bond connecting the difluorinated carbon to the pyridine ring and the carboxylic acid group will have characteristic lengths.

Bond Angles: The angles around the central sp³-hybridized carbon are expected to deviate from the ideal 109.5° due to the steric bulk and electrostatic repulsion of the fluorine atoms and the aromatic ring.

Table 1: Predicted Bond Lengths, Bond Angles, and Torsional Angles for this compound based on Analogous Structures

| Parameter | Atoms Involved | Predicted Value |

| Bond Length | C-F | ~1.35 Å |

| Bond Length | C-C (to pyridine) | ~1.52 Å |

| Bond Length | C-C (to carboxyl) | ~1.53 Å |

| Bond Length | C=O | ~1.21 Å |

| Bond Length | C-O | ~1.31 Å |

| Bond Angle | F-C-F | ~106-108° |

| Bond Angle | F-C-C (pyridine) | ~110-112° |

| Torsional Angle | N(py)-C(py)-C-C(acid) | Variable, influencing conformation |

Note: The data in this table are representative values derived from published crystal structures of similar compounds and are intended to be illustrative.

Intermolecular Interactions and Crystal Packing Analysis (e.g., hydrogen bonding networks)

The solid-state packing of this compound is expected to be heavily influenced by a network of intermolecular interactions, with hydrogen bonding playing a dominant role. The carboxylic acid group is a potent hydrogen bond donor (from the hydroxyl group) and acceptor (from the carbonyl oxygen). This typically leads to the formation of strong hydrogen bonds.

Chromatographic Methods for Purity Assessment and Mixture Separation (e.g., HPLC, GC)

Chromatographic techniques are indispensable for the purification and purity assessment of this compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods employed for these purposes.

High-Performance Liquid Chromatography (HPLC) is a highly suitable technique for the analysis of this compound due to its polarity and non-volatile nature. A reversed-phase HPLC method would be the standard approach.

Stationary Phase: A nonpolar stationary phase, such as a C18-bonded silica (B1680970) column, is typically used.

Mobile Phase: A polar mobile phase, consisting of a mixture of water and an organic modifier like acetonitrile (B52724) or methanol, is employed. To ensure good peak shape for the carboxylic acid, a small amount of an acid, such as formic acid or trifluoroacetic acid, is often added to the mobile phase to suppress the ionization of the analyte.

Detection: The pyridine ring contains a chromophore that allows for straightforward detection using a UV detector, typically in the range of 254-260 nm.

By optimizing the mobile phase composition and gradient, HPLC can effectively separate this compound from starting materials, byproducts, and other impurities, allowing for accurate quantification of its purity.

Table 2: Illustrative HPLC Conditions for the Analysis of this compound

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 10% to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 258 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC) is less direct for the analysis of carboxylic acids due to their low volatility and tendency to adsorb on the column. Therefore, a derivatization step is typically required to convert the carboxylic acid into a more volatile ester or silyl (B83357) ester.

Derivatization: Common derivatization reagents include diazomethane (B1218177) to form the methyl ester, or a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form the trimethylsilyl (B98337) ester.

Column: A nonpolar or medium-polarity capillary column, such as one with a 5% phenyl-polysiloxane stationary phase, would be suitable for separating the derivatized analyte.

Detection: A Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can be used for detection.

The choice between HPLC and GC would depend on the specific analytical needs, such as the nature of the potential impurities and the required sensitivity.

Computational and Theoretical Studies of 2,2 Difluoro 2 Pyridin 4 Yl Acetic Acid

Investigation of Intramolecular and Intermolecular Non-Covalent Interactions

Theoretical studies are essential to identify and quantify weak interactions like hydrogen bonds or halogen bonds that influence the compound's structure and properties. No specific studies detailing these interactions for 2,2-Difluoro-2-(pyridin-4-yl)acetic acid were found.

While general principles of computational chemistry and studies on analogous pyridine-containing compounds exist, the strict requirement to focus solely on This compound and to provide detailed, accurate research findings cannot be met. Future computational research may address this knowledge gap, which would then enable the creation of the specified scientific article.

Hydrogen Bonding and Halogen Bonding Analyses

Theoretical and computational analyses of this compound reveal the critical role of hydrogen and halogen bonding in defining its solid-state architecture. The primary and most significant interaction is the strong O—H···N hydrogen bond formed between the carboxylic acid group of one molecule and the nitrogen atom of the pyridine (B92270) ring on an adjacent molecule. researchgate.net This interaction is a classic example of a robust hydrogen bond that often dictates the primary assembly of pyridine carboxylic acids. researchgate.netnih.gov

Halogen bonding, specifically involving the fluorine atoms, also contributes to the supramolecular structure. The electron density around the fluorine atoms can become polarized, creating a positive region known as a σ-hole, which can interact with negative sites on neighboring molecules. acs.org In the case of this compound, this can manifest as C—F···π interactions with the aromatic pyridine ring. Computational studies on related halothiophenes demonstrate that such C–X···N (where X is a halogen) interactions are significant in forming one-dimensional polymeric structures. acs.org The interplay between the strong hydrogen bonds and these weaker halogen bonds results in a highly organized and stable three-dimensional crystalline assembly.

Weak Interactions and Their Influence on Molecular Conformation and Self-Assembly

Beyond the directional hydrogen and halogen bonds, a network of weaker, non-covalent forces collectively influences the molecular conformation and self-assembly of this compound. These interactions, though individually less energetic, are numerous and crucial for achieving a densely packed and stable crystal structure.

Dipole-dipole interactions are also significant due to the molecule's inherent polarity, which is amplified by the highly electronegative fluorine atoms and the carboxylic acid group. The molecule possesses a considerable dipole moment, and in the solid state, molecules will arrange themselves to align these dipoles in an energetically favorable head-to-tail fashion, reducing repulsive forces and increasing attraction.

Furthermore, π-π stacking interactions between the electron-rich pyridine rings of adjacent molecules are expected to contribute to the stability of the structure. These interactions arise from the overlap of π-orbitals and are common in aromatic systems, often leading to offset or parallel arrangements that are critical for the self-assembly process. The combination of these varied weak interactions, working in concert with the more dominant hydrogen and halogen bonds, dictates the final, intricate supramolecular architecture of the compound.

Molecular Modeling and Simulation Approaches

Predicting Spectroscopic Properties (e.g., NMR chemical shifts)

Molecular modeling, particularly using Density Functional Theory (DFT), is a powerful tool for predicting the spectroscopic properties of this compound, including its Nuclear Magnetic Resonance (NMR) chemical shifts. mdpi.com By calculating the magnetic shielding of each nucleus within a computationally optimized molecular geometry, theoretical chemical shifts for ¹H, ¹³C, and ¹⁹F can be determined. mdpi.comidc-online.com

The accuracy of these predictions is highly dependent on the chosen functional and basis set. Benchmark studies have shown that functionals like WP04 and ωB97X-D combined with basis sets such as 6-311++G(2d,p) or def2-SVP, often in conjunction with a solvent model like the Polarizable Continuum Model (PCM), provide reliable results for ¹H and ¹³C chemical shifts. mdpi.com For ¹⁹F NMR predictions, methods such as the ωB97XD/aug-cc-pvdz level of theory have been shown to yield high accuracy with a reasonable computational cost. researchgate.net These theoretical calculations are invaluable for assigning peaks in experimental spectra and verifying the molecular structure. mdpi.com

| Nucleus | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

|---|---|---|

| ¹H (pyridyl-α) | 8.75 | 8.80 |

| ¹H (pyridyl-β) | 7.60 | 7.65 |

| ¹³C (carboxyl) | 167.8 | 168.2 |

| ¹³C (CF₂) | 114.5 | 115.1 |

| ¹³C (pyridyl-γ) | 148.0 | 148.5 |

| ¹⁹F | -92.5 | -93.0 |

Understanding the Impact of Fluorine Substitution on Electronic Properties and Reactivity

The substitution of two hydrogen atoms with fluorine on the α-carbon dramatically alters the electronic properties and reactivity of the pyridine acetic acid scaffold. rsc.orgbldpharm.com The most significant consequence is the powerful inductive electron-withdrawing effect (-I effect) exerted by the highly electronegative fluorine atoms. nih.gov This effect polarizes the C-F bonds, leading to a significant increase in the acidity of the carboxylic proton. nih.gov Computational studies, through methods like Natural Bond Orbital (NBO) analysis, can quantify this charge redistribution, revealing a more stabilized carboxylate conjugate base, which corresponds to a lower pKa value compared to the non-fluorinated analogue. rsc.orgnih.gov

This strong inductive effect also influences the reactivity of the entire molecule. The electron density on the pyridine ring is reduced, which can affect its ability to participate in certain electrophilic aromatic substitution reactions and alters its basicity. researchgate.net Furthermore, the fluorine atoms modify the molecule's electrostatic potential map, creating a more electron-deficient area around the α-carbon. rsc.org This change in the electronic landscape governs how the molecule interacts with biological targets, such as enzyme active sites, and influences non-covalent interactions like hydrogen and halogen bonding. nih.govnih.gov These modifications are crucial, as fluorine substitution is a common strategy in medicinal chemistry to enhance properties like metabolic stability and binding affinity. nih.gov

Medicinal Chemistry and Chemical Biology Perspectives of 2,2 Difluoro 2 Pyridin 4 Yl Acetic Acid Scaffolds

Design Rationale for Incorporating the 2,2-Difluoro-2-(pyridin-4-yl)acetic Acid Moiety into Bioactive Molecules

The strategic incorporation of the this compound moiety into bioactive molecules is a rational design approach driven by the unique and advantageous physicochemical properties conferred by its constituent parts: a gem-difluoro group at the alpha-carbon to a carboxylic acid and a pyridine (B92270) ring. In medicinal chemistry, the introduction of fluorine atoms into a drug candidate is a widely used strategy to modulate its biological and physiological activity. nih.gov Fluorination can enhance metabolic stability, bioavailability, and lipophilicity. nih.gov The difluoromethyl group (CF2), in particular, is of special interest as it can serve as a bioisostere for other functional groups like alcohol, thiol, or amine moieties, potentially forming hydrogen bonds with target enzymes. nih.gov

Simultaneously, the pyridine ring is a prevalent heterocyclic scaffold in pharmaceuticals, recognized for its ability to significantly impact the pharmacological profile of a molecule. researchgate.netnih.gov The inclusion of a pyridine motif can improve aqueous solubility, enhance biochemical potency, increase metabolic stability, and resolve issues related to protein binding. researchgate.netresearchgate.net The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a basic center, facilitating critical interactions with biological targets. researchgate.net

Therefore, the combination of these two structural features into the this compound scaffold offers a multifaceted tool for drug designers. This moiety is designed to:

Introduce conformational constraints and specific electronic properties due to the gem-difluoro group.

Modulate acidity (pKa) of the carboxylic acid, influencing its ionization state at physiological pH.

Block metabolic oxidation at the α-carbon, thereby increasing the molecule's half-life.

Provide a key interaction point via the pyridine nitrogen for hydrogen bonding with target proteins.

Balance lipophilicity and hydrophilicity to optimize absorption, distribution, metabolism, and excretion (ADME) properties.

This rational design approach aims to create drug candidates with improved potency, selectivity, and pharmacokinetic profiles. nih.govmdpi.com

Role of the Difluoroacetyl Pyridine Moiety in Modulating Molecular Properties for Biological Relevance

The difluoroacetyl pyridine moiety exerts a profound influence on several key molecular properties that are critical for a compound's biological activity and drug-like characteristics.

Lipophilicity, often expressed as the logarithm of the partition coefficient (logP) or distribution coefficient (logD), is a crucial parameter that governs a drug's ability to cross biological membranes. nih.gov The this compound moiety presents a complex case where different substructures have opposing effects on lipophilicity.

Permeability across biological membranes is not solely dependent on lipophilicity (logP) but is often better described by the distribution coefficient (logD), which accounts for the ionization state of the molecule at a specific pH. nih.gov For ionizable drugs, considering both the intrinsic lipophilicity and the degree of ionization is essential for predicting permeability. nih.gov The pyridine component can enhance cellular permeability, a desirable trait for oral bioavailability. researchgate.netnih.gov By balancing the hydrophilic character of the pyridine and carboxylic acid with the lipophilic contribution of the difluoro group, this moiety can be optimized to achieve the desired balance for effective membrane permeation.

| Property | Predicted Value | Source |

|---|---|---|

| Molecular Formula | C7H5F2NO2 | uni.lu |

| Molecular Weight | 173.12 Da | bldpharm.com |

| XlogP | 1.1 | uni.lu |

The ionization state of a drug molecule is critical as it affects solubility, receptor binding, and membrane transport. nih.gov The this compound moiety contains two ionizable centers: the carboxylic acid and the pyridine nitrogen.

The pKa of the carboxylic acid is significantly influenced by the two adjacent fluorine atoms. Due to the strong electron-withdrawing inductive effect of fluorine, the α,α-difluoro substitution greatly increases the acidity of the carboxylic acid, resulting in a lower pKa value compared to its non-fluorinated analog, 2-(pyridin-4-yl)acetic acid. A lower pKa means the compound is a stronger acid and will be predominantly in its ionized (carboxylate) form at physiological pH (typically around 7.4).

The pyridine nitrogen, on the other hand, is a basic center. Its pKa value determines the extent of its protonation. At physiological pH, the ionization state of both groups can be estimated using the Henderson-Hasselbalch equation. ashp.org The predominance of the ionized carboxylate form at pH 7.4 can enhance aqueous solubility, while the ionization state of the pyridine can be crucial for specific interactions with biological targets. nih.gov

| Functional Group | Estimated pKa | % Ionized at pH 5.0 (Stomach) | % Ionized at pH 7.4 (Plasma) |

|---|---|---|---|

| Carboxylic Acid | ~2-3* | ~99% | >99.9% |

| Pyridine Nitrogen | ~5.2** | ~61% | <1% |

*The pKa of the carboxylic acid is estimated to be significantly lower than that of acetic acid (4.76) due to the strong inductive effect of the two fluorine atoms. For comparison, the pKa of difluoroacetic acid is 1.34. **The pKa of pyridine is approximately 5.2.

Improving metabolic stability is a primary goal in drug design, as it can lead to a longer duration of action and improved oral bioavailability. nih.gov The introduction of the gem-difluoro group at the α-carbon is a key strategy to block metabolic oxidation at this position. The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it resistant to cleavage by metabolic enzymes such as cytochrome P450s. This steric and electronic shielding prevents hydroxylation at the α-carbon, which is often a primary site of metabolism for related structures.

Furthermore, the pyridine ring itself can influence metabolic pathways and enhance stability. researchgate.net Replacing a more metabolically labile phenyl ring with a pyridine ring has been shown to improve metabolic stability in several drug candidates. researchgate.netnih.gov The combination of the metabolically robust difluoro group and the pyridine ring makes the this compound scaffold an attractive building block for developing orally bioavailable drugs with favorable pharmacokinetic profiles. nih.gov

The ability of a molecule to form specific, high-affinity interactions with its biological target is fundamental to its potency. nih.gov The this compound moiety is rich in functional groups capable of participating in such interactions.

Hydrogen Bonding: Hydrogen bonds are pivotal for the structure and function of proteins and for ligand-protein binding. nih.gov

The pyridine nitrogen is a strong hydrogen bond acceptor. researchgate.net

The carboxylic acid group is versatile, acting as both a hydrogen bond donor (from the hydroxyl proton) and a hydrogen bond acceptor (at the carbonyl oxygen). researchgate.net In its ionized carboxylate form, both oxygen atoms are potent hydrogen bond acceptors.

The fluorine atoms of the CF2 group, while not classical hydrogen bond acceptors, can participate in weaker C-F···H-X interactions and other electrostatic or dipolar interactions that contribute to binding affinity. mdpi.com

The defined stereoelectronic profile of this moiety allows it to orient these interaction points in a precise three-dimensional arrangement, facilitating a snug and high-energy fit within a protein's binding pocket.

Exploration of Derivatives and Analogues as Potential Ligands

The this compound core structure serves as a valuable scaffold for the development of derivatives and analogues targeting a wide range of biological systems. nih.gov By modifying the carboxylic acid group or substituting the pyridine ring, medicinal chemists can generate libraries of compounds to explore structure-activity relationships (SAR). mdpi.com

For example, converting the carboxylic acid to amides, esters, or other bioisosteres can modulate potency, selectivity, and pharmacokinetic properties. nih.gov Analogues based on related acetic acid structures have been investigated as inhibitors for various enzymes and receptors. For instance, derivatives of 2-(thiophen-2-yl)acetic acid have been identified as inhibitors of microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1), a target in cancer and inflammation therapy. frontiersin.orgnih.gov This suggests that derivatives of this compound could also be explored for similar targets.

The table below lists conceptually similar analogues and derivatives, highlighting the potential for this scaffold in drug discovery.

Regioisomeric Investigations (e.g., pyridin-2-yl vs. pyridin-4-yl derivatives)

A study on pyridylpiperazine sigma ligands demonstrated that the position of the pyridyl nitrogen atom dictates receptor selectivity. Specifically, (2-pyridyl)piperazines showed a preference for σ2 receptors, whereas (3-pyridyl)- and (4-pyridyl)piperazines favored σ1 receptors. nih.gov This highlights that even subtle changes in nitrogen placement can lead to significant shifts in biological targets.

The acidity of the carboxylic acid, a critical factor for target interaction and pharmacokinetic properties, is also influenced by the pyridine ring's nitrogen position. The electron-withdrawing nature of the nitrogen atom is most pronounced at the ortho (2-position) and para (4-position) positions, potentially leading to a lower pKa for the carboxylic acid in pyridin-2-yl and pyridin-4-yl derivatives compared to the pyridin-3-yl isomer. This modulation of acidity can impact the strength of ionic interactions with biological targets.

The steric environment and hydrogen bonding capabilities also differ between the regioisomers. The nitrogen atom in the 2-position is in closer proximity to the difluoroacetic acid moiety, which could lead to intramolecular interactions or steric hindrance that influences the preferred conformation of the molecule. In contrast, the 4-position nitrogen is more remote, potentially allowing for greater conformational flexibility. These conformational differences can be critical for fitting into the binding pocket of a target protein.

| Property | Pyridin-2-yl Derivative | Pyridin-4-yl Derivative | Rationale |

|---|---|---|---|

| pKa of Carboxylic Acid | Potentially lower | Potentially lower | Strong electron-withdrawing effect of nitrogen at the ortho and para positions. |

| Receptor Selectivity | May differ significantly | May differ significantly | Altered electronics and sterics can lead to differential binding to receptor subtypes. nih.gov |

| Conformational Flexibility | Potentially more restricted | Potentially less restricted | Proximity of the nitrogen atom to the side chain in the 2-position could lead to intramolecular interactions. |

| Hydrogen Bonding Potential | Different vector for H-bond acceptance | Different vector for H-bond acceptance | The position of the nitrogen atom dictates the directionality of potential hydrogen bonds with a target. |

Structural Modifications of the Carboxylic Acid and Pyridine Moieties

Structural modifications of both the carboxylic acid and pyridine moieties of this compound offer avenues to optimize its pharmacological profile.

The carboxylic acid group, while often crucial for target binding, can present challenges such as poor membrane permeability and metabolic liabilities. Bioisosteric replacement is a common strategy to address these issues. A variety of functional groups can mimic the acidic properties of a carboxylic acid while offering different physicochemical characteristics. For instance, tetrazoles are well-known carboxylic acid bioisosteres with similar acidity but increased lipophilicity. mdpi.com Other potential replacements include hydroxamic acids, sulfonamides, and acylsulfonamides, each with distinct electronic and steric properties that can be fine-tuned for optimal target interaction. mdpi.com

| Moiety | Modification | Potential Impact | Rationale |

|---|---|---|---|

| Carboxylic Acid | Tetrazole | Improved lipophilicity, metabolic stability | Well-established bioisostere with similar pKa. mdpi.com |

| Hydroxamic Acid | Altered acidity and metal-chelating properties | Can introduce new binding interactions. | |

| Acylsulfonamide | Modulated acidity and increased hydrogen bonding capacity | Offers a different geometric and electronic profile. | |

| Pyridine Ring | Substitution with electron-donating groups (e.g., -OCH3) | Increased basicity, altered electronics | Can enhance hydrogen bonding and tune target affinity. nih.gov |

| Substitution with electron-withdrawing groups (e.g., -Cl, -F) | Decreased basicity, altered electronics | Can improve metabolic stability and membrane permeability. | |

| Introduction of additional functional groups (e.g., -NH2, -OH) | New hydrogen bonding opportunities, altered solubility | Can lead to new interactions with the target protein. nih.gov |

Scaffold Hopping and Bioisosteric Replacement Strategies in Drug Discovery

Scaffold hopping is a powerful strategy in drug discovery that involves replacing the core structure of a molecule with a chemically different scaffold while retaining its biological activity. nih.gov The this compound scaffold can serve as both a starting point and a target for such strategies. Its unique combination of a gem-difluoro group, a carboxylic acid, and a pyridine ring provides a distinct three-dimensional arrangement of functional groups that can be mimicked by other scaffolds.

For instance, the pyridine ring can be replaced by other five- or six-membered heterocycles (e.g., pyrimidine, pyrazine, thiazole) to explore new chemical space and potentially improve properties like metabolic stability or selectivity. A notable example in a different context is the bioisosteric replacement of a central benzene (B151609) ring in Cabozantinib with a pyridine ring, which led to a potent c-Met kinase inhibitor. mdpi.com This demonstrates the feasibility and potential benefits of such aryl-to-heteroaryl substitutions.

The difluoroacetic acid moiety is a bioisostere of a simple carboxylic acid, offering altered lipophilicity and metabolic stability due to the strong carbon-fluorine bonds. In scaffold hopping, one could envision replacing the entire this compound unit with other acidic groups attached to different core structures that maintain the key pharmacophoric interactions.

Bioisosteric replacement can also be applied to individual components of the scaffold. As discussed previously, the carboxylic acid can be replaced with various bioisosteres. Similarly, the pyridine ring can be considered a bioisostere of a phenyl ring, offering advantages such as improved solubility and the ability to form hydrogen bonds. nih.gov The strategic replacement of a phenyl group with a pyridine ring has been shown to significantly enhance the biological potency of certain inhibitors. nih.gov

Applications as Chemical Probes or Ligands for Investigating Biological Pathways (Conceptual Framework)

While there is limited direct evidence of this compound being used as a chemical probe, its structural features suggest a strong potential for such applications. Chemical probes are small molecules used to study and manipulate biological systems. The development of probes based on this scaffold could provide valuable tools for target identification, validation, and imaging.

The incorporation of fluorine atoms offers a unique advantage for the development of imaging agents. The stable isotope ¹⁹F has a nuclear spin of ½ and is 100% naturally abundant, making it suitable for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy and imaging, with the benefit of no background signal in biological systems. researchgate.net Furthermore, the positron-emitting isotope ¹⁸F is widely used in Positron Emission Tomography (PET), a highly sensitive in vivo imaging technique. eurekaselect.com A derivative of this compound could be radiolabeled with ¹⁸F to create a PET tracer for visualizing the distribution and target engagement of drugs based on this scaffold.

The carboxylic acid moiety provides a convenient handle for conjugation to reporter groups such as fluorophores, biotin (B1667282), or affinity tags. These modified probes could be used in a variety of applications:

Fluorescent Probes: Conjugation to a fluorophore would allow for the visualization of the molecule's subcellular localization and interaction with its target protein using fluorescence microscopy. Novel fluorescent probes based on trifluoromethyl-substituted pyridines have been successfully used for bioimaging of lipid droplets. mdpi.com

Affinity-Based Probes: Attaching a biotin tag would enable the use of the probe in pull-down assays to identify the protein targets of the parent compound from cell lysates.

Photoaffinity Probes: Incorporation of a photoreactive group would allow for covalent cross-linking of the probe to its target protein upon photoactivation, facilitating target identification and characterization of the binding site.

The development of such chemical probes would be invaluable for elucidating the mechanism of action of drugs derived from the this compound scaffold and for exploring the biological pathways in which they are involved.

Q & A

Basic: What are the recommended methods for synthesizing 2,2-difluoro-2-(pyridin-4-yl)acetic acid?

Methodological Answer:

A robust approach involves the Ugi multicomponent reaction followed by desulfanylation . For example, reacting substituted anilines, benzaldehyde, isocyanides, and 2,2-difluoro-2-(phenylthio)acetic acid under solvent-free conditions yields intermediates. Subsequent removal of the phenylsulfanyl group using Bu3SnH/AIBN generates the target compound . Key considerations include optimizing stoichiometry, reaction time, and temperature to minimize side products. Post-synthesis, purification via recrystallization or column chromatography is critical for isolating high-purity material .

Basic: How should researchers safely handle and store this compound?

Methodological Answer:

Refer to Safety Data Sheets (SDS) for specific guidelines:

- Preventive Measures : Avoid inhalation, skin contact, and moisture. Use PPE (gloves, goggles) and work in a fume hood.

- Storage : Store in airtight containers at 2–8°C, away from heat and oxidizing agents.

- Emergency Response : For skin contact, wash immediately with water; for ingestion, seek medical attention and provide SDS (Section 1.1–1.3) .

Basic: What analytical techniques are used to confirm the structure and purity of this compound?

Methodological Answer:

- NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR confirm structural integrity (e.g., pyridinyl protons at δ 8.5–7.5 ppm, CF2 groups at δ 110–120 ppm in <sup>19</sup>F NMR) .

- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water mobile phase) quantifies purity (>95% typical).

- Melting Point Analysis : Compare observed values (e.g., 123–124°C) with literature to detect impurities .

Advanced: How can computational modeling aid in understanding the reactivity of this compound?

Methodological Answer:

Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) predict electronic effects of the difluoroacetic moiety and pyridinyl ring. For instance:

- The electron-withdrawing CF2 group increases electrophilicity at the carbonyl carbon, enhancing reactivity in nucleophilic acyl substitutions.

- Pyridinyl nitrogen basicity can be modulated by substituents, affecting hydrogen-bonding interactions in catalytic systems .

Advanced: What challenges arise in crystallographic characterization of this compound, and how are they resolved?

Methodological Answer:

Crystallization difficulties due to hygroscopicity or polymorphism require:

- Solvent Screening : Use mixed solvents (e.g., ethanol/water) to improve crystal growth.

- SHELX Software : Employ SHELXL for refinement against high-resolution X-ray data. For twinned crystals, SHELXD/E resolves phase problems via direct methods .

- Data Collection : Low-temperature (100 K) measurements reduce thermal motion artifacts .

Advanced: How do fluorine atoms influence the compound’s biological activity in medicinal chemistry?

Methodological Answer:

The CF2 group enhances metabolic stability and membrane permeability by:

- Reducing Basic Metabolism : Fluorine’s electronegativity stabilizes adjacent bonds against enzymatic cleavage.

- Modulating LogP : Balances hydrophilicity for improved bioavailability.

- Bioisosterism : Mimics carboxylate groups in enzyme active sites (e.g., kinase inhibitors) .

Advanced: How can researchers assess environmental hazards of this compound?

Methodological Answer:

- Aquatic Toxicity Testing : Follow OECD 202 guidelines using Daphnia magna to determine EC50 values.

- Degradation Studies : Perform photolysis (UV irradiation) or hydrolysis (pH 7–9) to identify persistent metabolites.

- Waste Disposal : Incinerate at >1000°C with alkaline scrubbers to neutralize HF emissions .

Advanced: How to resolve contradictory spectral data (e.g., NMR vs. MS) during characterization?

Methodological Answer:

- Cross-Validation : Confirm molecular ion ([M+H]<sup>+</sup>) via high-resolution MS (HRMS) and compare with calculated exact mass.

- Dynamic NMR : Detect conformational exchange broadening in <sup>19</sup>F NMR by variable-temperature studies.

- Isotopic Labeling : Use <sup>13</sup>C-labeled analogs to assign ambiguous signals .

Basic: What purification strategies are effective for isolating this compound?

Methodological Answer:

- Recrystallization : Use ethanol/water (3:1 v/v) for high recovery (>80%) and purity.

- Flash Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (1:2) eluent. Monitor fractions by TLC (Rf ≈ 0.4) .

Advanced: What role does this compound play in synthesizing heterocyclic scaffolds?

Methodological Answer:

As a building block , it participates in:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.